5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClNO3S2 and its molecular weight is 357.87. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancement Properties
One study highlights the cognitive enhancing properties of a related compound, SB-399885, which shows potent and selective antagonistic action on 5-HT6 receptors. This compound, structurally similar to the one you mentioned, has been found to improve cognitive functions in aged rat models, suggesting potential applications in treating disorders characterized by cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Docking Studies and Crystal Structure Analysis
Another study focuses on docking studies and crystal structure analysis of tetrazole derivatives, which include benzenesulfonamide structures. These studies help in understanding the orientation and interaction of molecules in the active site of enzymes, particularly as COX-2 inhibitors (Al-Hourani et al., 2015).
Photodynamic Therapy Applications
Research on a zinc phthalocyanine derivative substituted with a benzenesulfonamide group demonstrates its potential in photodynamic therapy for cancer treatment. This derivative exhibits good fluorescence properties and a high singlet oxygen quantum yield, important for Type II photosensitization mechanisms (Pişkin et al., 2020).
Design and Bioactivities in Cancer Treatment
A study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides examines their synthesis and bioactivities. These compounds demonstrated promising results in the development of novel anticancer agents, with specific compounds showing high tumor selectivity and potency (Gul et al., 2016).
Synthesis and Cascade Reactions
A reaction involving 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea under certain conditions resulted in the formation of a specific thiazole derivative. This study contributes to the understanding of cascade synthesis and heterocyclization reactions in organic chemistry (Rozentsveig et al., 2011).
Safety and Hazards
This chemical is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . It’s advised to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact, it’s recommended to wash with plenty of soap and water .
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, human carbonic anhydrase B, by acting as an inhibitor This means it binds to the enzyme and reduces its activity
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, benzenesulfonamide derivatives, which include this compound, have been found to be effective in the treatment of proliferative diseases such as cancer . This suggests that the compound could have a range of potential effects depending on the disease state and the specific cellular environment.
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-14-5-2-12(16)8-15(14)22(18,19)17(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRBZQPLAZOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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